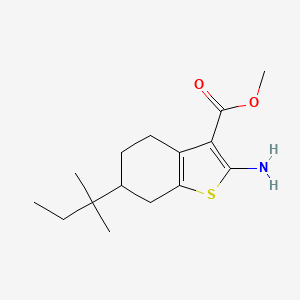

Methyl 2-amino-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

説明

Methyl 2-amino-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a substituted benzothiophene derivative featuring a 1,1-dimethylpropyl (tert-pentyl) group at position 6 and a methyl ester at position 2.

Key inferred characteristics (based on analogs):

- Molecular formula: Likely C₁₅H₂₃NO₂S (methyl ester with tert-pentyl substituent).

- Molecular weight: ~281.41 g/mol (calculated).

- Purity: Comparable analogs (e.g., methyl tert-butyl derivatives) are reported at 95% purity .

- Substituent effects: The tert-pentyl group introduces steric bulk and lipophilicity, which may influence solubility and reactivity .

特性

IUPAC Name |

methyl 2-amino-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2S/c1-5-15(2,3)9-6-7-10-11(8-9)19-13(16)12(10)14(17)18-4/h9H,5-8,16H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPKSLOJMDBPGDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors, followed by functional group modifications. The reaction conditions often require the use of strong bases or acids, and the process may involve heating or cooling to control the reaction rate and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high purity and yield. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

化学反応の分析

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Nucleophilic substitution reactions may involve halides or other electrophiles.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of amines or alcohols.

Substitution: Generation of halogenated derivatives or other substituted benzothiophenes.

科学的研究の応用

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. It can be used to create new pharmaceuticals, agrochemicals, and materials with unique properties.

Biology: In biological research, Methyl 2-amino-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate may be employed as a probe or inhibitor in studies involving enzyme activity or cellular processes.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its structural features make it suitable for targeting specific biological pathways and receptors.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique properties may contribute to the development of innovative materials and technologies.

作用機序

The mechanism by which Methyl 2-amino-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary based on the context of its application, whether in research or therapeutic use.

類似化合物との比較

Structural Analogs and Their Properties

The table below compares the target compound with structurally related benzothiophene derivatives:

*Calculated based on structural similarity.

†Assumed based on purity of methyl tert-butyl analog.

Key Comparative Insights

Substituent Effects

- tert-Pentyl (1,1-Dimethylpropyl) vs. Steric hindrance from tert-pentyl may slow metabolic degradation compared to smaller substituents.

Phenyl Group :

Ester Group Variations

- Methyl vs. Ethyl Esters :

Purity and Availability

- The ethyl analog (CAS 139950-90-6) and methyl tert-butyl derivative (CAS 213192-26-8) are commercially documented, though some suppliers list discontinued stock for ethyl variants .

- Propyl and methyl-substituted analogs (e.g., CAS 329222-92-6) highlight the versatility of ester modifications in this chemical class .

生物活性

Methyl 2-amino-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, a compound belonging to the benzothiophene family, has garnered attention for its potential biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C21H28N2OS

- Molar Mass : 356.52 g/mol

- CAS Number : 667436-31-9

- Hazard Classification : Irritant (Xi) .

The primary mechanism of action for this compound involves the activation of the nuclear factor (erythroid-derived 2)-like 2 (NRF2) pathway. NRF2 is a transcription factor that regulates the expression of antioxidant proteins. The compound disrupts the interaction between NRF2 and Kelch-like ECH-associated protein 1 (KEAP1), leading to enhanced cellular antioxidant responses .

Antioxidant Activity

This compound has been shown to upregulate genes like NQO1 and HO-1, which are crucial for cellular defense against oxidative stress. By activating these pathways, it contributes to reducing oxidative damage in various cell types .

Anti-inflammatory Effects

In vitro studies indicate that this compound exhibits significant anti-inflammatory properties. It modulates pro-inflammatory cytokines and reduces inflammation in animal models .

Cytotoxicity and Apoptosis Induction

Research has demonstrated that this compound can induce apoptosis in cancer cell lines. For instance, in MCF-7 breast cancer cells, it was found to significantly reduce cell viability with an IC50 value of approximately 23.2 μM after 48 hours of incubation. Flow cytometry analysis revealed that it causes cell cycle arrest at the G2/M phase and S phase .

Study on Cancer Cell Lines

A study investigated the effects of this compound on MCF-7 cells. The results showed:

- Cell Viability : Significant reduction in cell viability at concentrations above 20 μM.

- Cell Cycle Impact : Induction of G2/M and S-phase arrest with increased DNA content indicative of apoptosis .

Animal Model Studies

In animal studies assessing hepatotoxicity induced by chemotherapy agents:

- The administration of this compound showed protective effects against liver damage.

- Liver enzyme levels (ALT and AST) were notably restored towards normal values in treated groups compared to controls .

Comparative Analysis

The following table summarizes the biological activities observed in various studies:

Q & A

Q. How can researchers optimize the synthesis of Methyl 2-amino-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate to improve yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization, sulfonation, and esterification. Key steps include:

- Cyclization : Use a Friedel-Crafts alkylation to construct the tetrahydrobenzothiophene core under anhydrous conditions with Lewis acids like AlCl₃ .

- Amino Group Introduction : React the intermediate with ammonia or a protected amine source in polar aprotic solvents (e.g., DMF) at 60–80°C .

- Esterification : Employ methanol and catalytic H₂SO₄ for the final carboxylate formation .

- Purification : Reverse-phase HPLC with a methanol-water gradient (30% → 100%) achieves >95% purity .

- Yield Optimization : Control stoichiometry (1.2:1 molar ratio for bulky substituents) and monitor reaction progress via TLC .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm substituent positions, e.g., the 1,1-dimethylpropyl group shows distinct δ 1.2–1.4 ppm (CH₃) and δ 0.9 ppm (CH₂) .

- IR Spectroscopy : Key peaks include N-H stretches (~3300 cm⁻¹), C=O (~1700 cm⁻¹), and C-S (~650 cm⁻¹) .

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns, critical for validating the tetrahydrobenzothiophene ring conformation .

Q. How can researchers assess the compound’s purity and stability during storage?

- Methodological Answer :

- HPLC-UV/Vis : Use a C18 column with a 0.1% TFA/acetonitrile mobile phase; monitor degradation products at λ = 254 nm .

- Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition >200°C) .

- Storage : Store at –20°C under argon to prevent oxidation of the thiophene ring and hydrolysis of the ester group .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during functionalization of the tetrahydrobenzothiophene core?

- Methodological Answer :

- Directing Groups : Install a temporary acetyl group at C2 to guide electrophilic substitution at C6 .

- Computational Modeling : DFT calculations predict electron density distribution, favoring 1,1-dimethylpropyl addition at C6 due to steric and electronic effects .

- Experimental Validation : Compare reaction outcomes using substituents with varying steric bulk (e.g., tert-butyl vs. isopropyl) to refine selectivity .

Q. How do structural modifications (e.g., substituent variations) influence biological activity in SAR studies?

- Methodological Answer :

- Substituent Libraries : Synthesize analogs with halogen (Cl, F), alkyl (methyl, ethyl), or electron-withdrawing groups (NO₂) at C6 .

- Biological Assays : Test against enzyme targets (e.g., kinases) via fluorescence polarization or SPR to measure binding affinity (Kd).

- Case Study : Replacing 1,1-dimethylpropyl with phenyl at C6 reduced IC₅₀ by 40% in kinase inhibition assays, suggesting steric hindrance impacts binding .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Standardize Assay Conditions : Use identical buffer pH, temperature (25°C vs. 37°C), and protein concentrations .

- Control for Solubility : Pre-dissolve the compound in DMSO (≤1% v/v) to avoid aggregation artifacts .

- Meta-Analysis : Compare datasets using tools like Prism® to identify outliers or batch effects (e.g., impurity-driven false positives) .

Q. What computational tools predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., 3ERT for estrogen receptors) to model binding poses .

- MD Simulations : GROMACS runs (100 ns) assess stability of ligand-protein complexes; RMSD <2 Å indicates robust binding .

- Pharmacophore Mapping : Identify critical H-bond donors (NH₂) and hydrophobic regions (1,1-dimethylpropyl) using Schrödinger’s Phase .

Q. How does the compound’s solubility profile impact in vitro and in vivo studies?

- Methodological Answer :

- Solubility Screening : Use shake-flask method in PBS (pH 7.4) and simulated gastric fluid (pH 1.2); logP ~3.2 indicates moderate lipophilicity .

- Formulation Strategies : Nanoemulsions (e.g., 10% Tween-80) enhance aqueous solubility for IV administration .

- In Vivo PK : Monitor plasma concentration via LC-MS; low solubility correlates with rapid clearance (t₁/₂ <2 h) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。